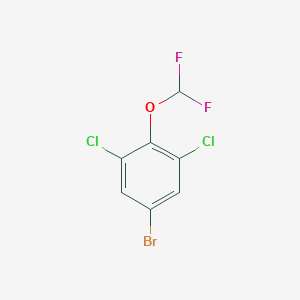![molecular formula C19H26O3 B1456422 (8R,9S,13S,14S,17S)-4-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol CAS No. 1217442-62-0](/img/structure/B1456422.png)
(8R,9S,13S,14S,17S)-4-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Vue d'ensemble
Description
The compound is a phenylamino-substituted estrogen . It has been studied in the context of the ER-alpha ligand-binding domain . The compound has been used in experiments involving human MCF-7 breast cancer cells .
Molecular Structure Analysis
The compound has been studied in the context of its interaction with the ER-alpha ligand-binding domain . The crystal structure of this domain in complex with the compound has been determined .Applications De Recherche Scientifique
Synthesis Techniques and Derivative Characterization
Research has explored the synthesis of various cyclopenta[a]phenanthrene derivatives, including those with specific methyl and methoxy groups, demonstrating methods to create these compounds and discussing the mechanisms involved in their aromatization. One study detailed the synthesis of 15,16-dihydro-17-oxocyclopenta[a]phenanthrene and related derivatives through the aromatization of diketones, shedding light on the potential for creating structurally related compounds for further study (Coombs, 1966).
The Stobbe condensation has been utilized to synthesize 17-ketones from naphthalenes or tetralones, expanding the toolkit for creating cyclopenta[a]phenanthrene derivatives with labeled carbon for tracing and study purposes (Coombs, Jaitly, & Crawley, 1970).
Biological Applications and Structural Analysis
Androsterone derivatives have been examined for their potential as inhibitors of androgen biosynthesis. These studies provide insights into the structure-activity relationships of steroid analogs, highlighting the importance of the steroid shape and specific ring conformations in biological activity (Djigoué, Simard, Kenmogne, & Poirier, 2012).
The cardiac aglycone 17βH-Periplogenin from Periploca sepium Bunge has been characterized, providing structural information crucial for understanding the biological activity of natural products. This type of research underscores the potential of cyclopenta[a]phenanthrene derivatives in medicinal chemistry and drug discovery (Zhang, Bao, Wu, Yu, & Li, 2012).
Structural Modifications and Carcinogenicity
- Studies on the carcinogenic potential of cyclopenta[a]phenanthrenes have explored the impact of structural modifications, particularly in the bay region, on carcinogenic activity. This research provides valuable insights into the structural features that influence the carcinogenicity of polycyclic aromatic hydrocarbons and related compounds (Kashino, Zacharias, Peck, Glusker, Bhatt, & Coombs, 1986).
Mécanisme D'action
Target of Action
The primary target of this compound is the Estrogen Receptor alpha (ER-alpha) . ER-alpha is a nuclear receptor that is activated by the hormone estrogen . It is involved in various physiological processes, including the regulation of the menstrual cycle and reproductive development, as well as the control of gene expression .
Mode of Action
This compound interacts with its target, ER-alpha, by binding to its ligand-binding domain . The binding of this compound to ER-alpha can lead to the activation of gene expression and proliferation, even in the absence of the natural ligand, estrogen . This activation is dependent on the phosphorylation of ER-alpha at a specific site in the hinge domain .
Biochemical Pathways
The binding of this compound to ER-alpha leads to the establishment of an ER-alpha cistrome that substantially overlaps with the estradiol-dependent ER-alpha cistrome . This suggests that the compound can mimic the effects of estradiol, the natural ligand of ER-alpha, and influence the same biochemical pathways .
Pharmacokinetics
The compound’s interaction with er-alpha suggests that it may have good bioavailability, as it is able to reach its target and exert its effects
Result of Action
The result of the compound’s action is the activation of gene expression and proliferation in cells expressing ER-alpha . This can lead to various cellular effects, depending on the specific genes that are activated and the type of cells in which the activation occurs .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of pro-inflammatory cytokines can enhance the compound’s ability to activate ER-alpha and induce gene expression and proliferation . Additionally, the stability and efficacy of the compound may be affected by factors such as pH, temperature, and the presence of other molecules in the environment .
Orientations Futures
Propriétés
IUPAC Name |
(8R,9S,13S,14S,17S)-4-(113C)methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,17+,19+/m1/s1/i2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWZIZLVBYHFES-XKNIGZFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4O[13CH3])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20746291 | |
| Record name | (17beta)-4-[(~13~C)Methyloxy]estra-1,3,5(10)-triene-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8R,9S,13S,14S,17S)-4-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol | |
CAS RN |
1217442-62-0 | |
| Record name | (17beta)-4-[(~13~C)Methyloxy]estra-1,3,5(10)-triene-3,17-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20746291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1217442-62-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



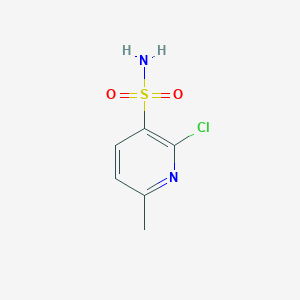
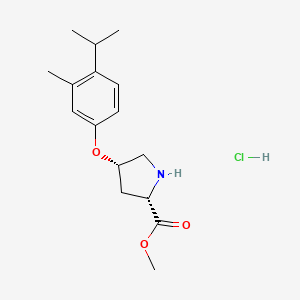

![1-Methyl-4-[2-(2-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1456347.png)
![[(6-Chloro-4-trifluoromethyl-pyridin-2-yl)amino]-acetic acid ethyl ester](/img/structure/B1456349.png)
![4-[(Phenylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1456350.png)
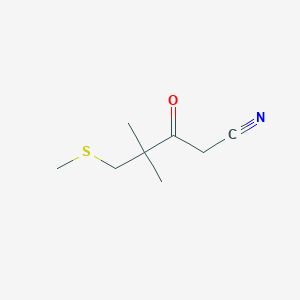
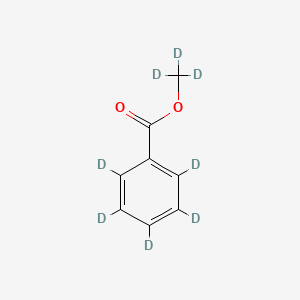
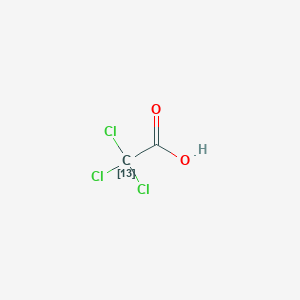
![(1S,4S)-2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1456356.png)
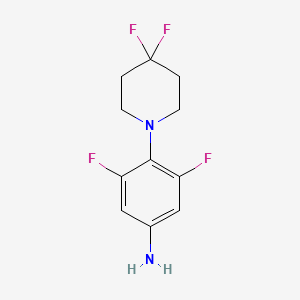

![2,6-Dibromo-4,8-dihexylbenzo[1,2-b:4,5-b']dithiophene](/img/structure/B1456360.png)
